molecular formula C13H20N2 B3199694 1-(4-Ethylphenyl)piperidin-4-amine CAS No. 1017036-75-7

1-(4-Ethylphenyl)piperidin-4-amine

Cat. No.: B3199694
CAS No.: 1017036-75-7
M. Wt: 204.31 g/mol
InChI Key: SXTYWJXBVMIFKV-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Pharmacophores in Drug Discovery

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in the pharmaceutical industry. nih.gov Its derivatives are found in over twenty classes of pharmaceuticals and numerous naturally occurring alkaloids. nih.govbldpharm.com The piperidine ring's significance lies in its ability to act as a "pharmacophore," a molecular framework that carries the essential features responsible for a drug's biological activity. mdpi.com

The utility of the piperidine scaffold is broad, with derivatives showing a wide spectrum of pharmacological actions, including anticancer, antiviral, antimicrobial, analgesic, and antihypertensive effects. bldpharm.comaablocks.com The ring's three-dimensional and semi-rigid structure allows for the precise spatial orientation of substituents, which is crucial for effective binding to biological targets like receptors and enzymes. nih.govbldpharm.com This structural feature, combined with its basic nitrogen atom capable of forming key interactions, makes it a privileged scaffold in drug design. nih.gov

Historical Context and Evolution of 4-Aminopiperidine (B84694) Scaffold Applications

The exploration of 4-aminopiperidine derivatives in medicinal chemistry has a history stretching back several decades, with early reports on their chemistry and pharmacology appearing by the 1960s. nih.gov Initially investigated as part of broader explorations into piperidine chemistry, the 4-aminopiperidine scaffold has since evolved into a highly versatile and sought-after component in modern drug discovery.

Over the years, the application of this scaffold has become increasingly sophisticated. Initially used as a general framework, it is now integral to the design of highly specific therapeutic agents. For instance, the 4-aminopiperidine core is a key feature in compounds developed as inhibitors of the Hepatitis C Virus (HCV) assembly, demonstrating its utility in antiviral therapy. nih.gov It has also been identified as a promising lead structure for the development of novel antifungal agents that target ergosterol (B1671047) biosynthesis. bldpharm.com

Furthermore, derivatives of 4-aminopiperidine have been developed as potent and selective antagonists for various receptors, including dopamine (B1211576) D4 receptors, N-type calcium channels for pain management, and CCR5 receptors as HIV-1 entry inhibitors. nih.govsigmaaldrich.com This evolution from a simple chemical building block to a key component of targeted therapies highlights the enduring importance and adaptability of the 4-aminopiperidine scaffold in medicinal chemistry. sigmaaldrich.com

Structural Elucidation and Core Architectural Features of the 1-(4-Ethylphenyl)piperidin-4-amine Chemotype

The compound this compound belongs to the 1-aryl-4-aminopiperidine class of molecules. Its structure is defined by three key architectural features: the central piperidine ring, a primary amino group at the 4-position, and an ethyl-substituted phenyl group attached to the piperidine nitrogen at the 1-position.

The piperidine ring typically adopts a stable chair conformation, which positions the substituents in defined axial or equatorial orientations. The primary amino group at the 4-position is a critical feature, acting as a hydrogen bond donor and/or acceptor. This allows it to form strong, directional interactions with amino acid residues, such as serine, in the binding pockets of enzymes and receptors. This interaction can be crucial for anchoring the molecule to its biological target.

The substituent at the 1-position, in this case, a 4-ethylphenyl group, plays a significant role in modulating the compound's properties. The aryl (phenyl) group provides a scaffold for potential pi-stacking or hydrophobic interactions with the target protein. nih.gov The ethyl group at the para-position of the phenyl ring adds to the lipophilicity of the molecule, which can influence its binding affinity and pharmacokinetic properties. The synthesis of such 1-aryl-4-aminopiperidines is often achieved through methods like nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions, allowing for the creation of diverse libraries of compounds for screening. nih.gov

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its structural features are representative of a chemotype that has been widely explored in drug discovery. nih.govbldpharm.com

Research Findings on this compound

Detailed experimental research findings on the biological activity of this compound are not widely available in the public domain. The table below provides basic chemical information.

PropertyValue
CAS Number 1017036-75-7
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Predicted XlogP 2.5
Physical Description Solid (predicted)
Research Status Primarily available as a chemical intermediate for research purposes.

Properties

IUPAC Name

1-(4-ethylphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-11-3-5-13(6-4-11)15-9-7-12(14)8-10-15/h3-6,12H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTYWJXBVMIFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Ethylphenyl Piperidin 4 Amine and Its Analogs

Established Synthetic Routes for the 4-Aminopiperidine (B84694) Scaffold

The construction of the 4-aminopiperidine framework, the core of 1-(4-Ethylphenyl)piperidin-4-amine, can be achieved through several established synthetic strategies. These methods offer flexibility in introducing various substituents on the piperidine (B6355638) ring and the amino group.

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of 4-aminopiperidine derivatives. This powerful one-pot reaction typically involves the condensation of a ketone, in this case, a suitably substituted 4-piperidone, with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A common approach to synthesizing compounds structurally related to this compound involves the reductive amination of N-substituted 4-piperidones with an appropriate amine. For instance, the reaction of 1-Boc-4-piperidone with aniline in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid yields the corresponding 4-anilinopiperidine derivative. chemicalbook.com The Boc protecting group can subsequently be removed to provide the free secondary amine, which can then be further functionalized.

The choice of reducing agent is crucial for the success of the reductive amination. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without affecting the starting carbonyl group. Sodium triacetoxyborohydride and sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose due to their selectivity and tolerance of a wide range of functional groups.

PrecursorsReagents and ConditionsProductYield
1-Boc-4-piperidone, AnilineNaBH(OAc)₃, Acetic Acid, Dichloroethane, room temp, overnighttert-butyl 4-(phenylamino)piperidine-1-carboxylate84% chemicalbook.com
N-Boc-piperidin-4-one, 3,4-DichloroanilineNot specifiedN-(3,4-dichlorophenyl)piperidin-4-amine (after deprotection)Not specified researchgate.net

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation reactions are fundamental transformations for modifying the piperidine nitrogen (N1). These reactions are typically employed after the initial formation of the piperidine ring or on commercially available piperidine derivatives.

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved by reacting a piperidine derivative with an alkyl halide. The reaction of a secondary amine, such as a 4-aminopiperidine, with an alkyl halide can lead to the formation of a tertiary amine. However, this reaction can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium salts. To control the reaction, it is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

N-Acylation introduces an acyl group to the piperidine nitrogen. This is commonly achieved by reacting the piperidine with an acyl chloride or an acid anhydride. The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct. This method is useful for introducing a variety of functional groups and for protecting the piperidine nitrogen during subsequent reactions.

Piperidine DerivativeReagentProduct
1-benzyl-4-anilinopiperidinePropionic anhydrideN-(1-benzyl-4-piperidyl)-N-phenylpropionamide ajrconline.org
4-anilino-1-phenethyl piperidinePropionyl chlorideFentanyl ajrconline.org

Multi-step Synthesis Approaches

The synthesis of this compound and its analogs can also be accomplished through multi-step synthetic sequences. These approaches offer greater control over the stereochemistry and substitution patterns of the final molecule.

One such multi-step strategy involves the initial construction of a substituted piperidone, followed by the introduction of the amino group at the 4-position. For example, the synthesis of fentanyl, a potent opioid analgesic with a 4-anilinopiperidine core, can be achieved through various multi-step routes. ajrconline.org One approach begins with the condensation of 1-benzyl-4-piperidone with aniline to form a Schiff's base, which is then reduced to 1-benzyl-4-anilinopiperidine. ajrconline.org Subsequent acylation and debenzylation, followed by N-alkylation, yields the final product. ajrconline.org

Another strategy involves the Dieckmann condensation of a diester to form a β-ketoester, which is then hydrolyzed and decarboxylated to yield a 4-piperidone. This piperidone can then undergo reductive amination to introduce the desired amino group at the 4-position. ajrconline.org These multi-step approaches, while often longer, provide access to a wide range of complex and highly functionalized 4-aminopiperidine derivatives.

Functionalization and Derivatization at Key Molecular Positions

Once the this compound scaffold is synthesized, it can be further modified at several key positions to explore structure-activity relationships and develop new chemical entities. The most common sites for derivatization are the piperidine nitrogen (N1) and the 4-amino group.

Modifications on the Piperidine Nitrogen (N1)

The nitrogen atom of the piperidine ring is a primary site for functionalization. The presence of a lone pair of electrons makes it nucleophilic and readily susceptible to alkylation, acylation, and other modifications.

N-Alkylation of the piperidine nitrogen can be used to introduce a variety of alkyl and arylalkyl groups. This is a crucial step in the synthesis of many biologically active compounds, as the nature of the substituent at the N1 position can significantly influence the pharmacological properties of the molecule. For example, in the synthesis of fentanyl analogs, the N-phenethyl group is essential for its potent opioid activity. ajrconline.org

N-Acylation is another common modification at the N1 position. This can serve to introduce a range of functional groups or to act as a protecting group for the nitrogen atom during subsequent synthetic transformations.

Starting MaterialReagentProduct
N-(1H-Benzimidazol-2-yl)-N-(piperidin-4-yl)amine2-Phenylethyl chlorideN-(1H-Benzimidazol-2-yl)-N-(1-(2-phenylethyl)piperidin-4-yl)amine
N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amineBromoacetonitrile2-(4-((3,4-dichlorophenyl)(2-phenoxylethyl)amino)piperidin-1-yl)acetonitrile researchgate.net
N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine2-Iodoethanol2-(4-((3,4-dichlorophenyl)(2-phenoxylethyl)amino)piperidin-1-yl)ethanol researchgate.net

Substitutions on the 4-Amino Position

The 4-amino group of the this compound scaffold provides another key handle for derivatization. The primary or secondary amine at this position can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

N-Acylation of the 4-amino group is a common strategy to introduce amide, carbamate (B1207046), urea, or thiourea moieties. This is exemplified in the synthesis of fentanyl, where the 4-anilino group is acylated with propionyl chloride. ajrconline.org The nature of the acyl group can have a profound impact on the biological activity of the resulting compound.

N-Alkylation of the 4-amino group can also be performed, although it can be more challenging to control than N-alkylation of the piperidine nitrogen, especially in the case of a primary amine, due to the potential for multiple alkylations.

Derivatization of the 4-amino group can also involve reactions such as sulfonylation or the formation of Schiff bases with aldehydes and ketones, which can then be reduced to secondary amines. These modifications allow for a systematic exploration of the chemical space around the 4-aminopiperidine core, leading to the discovery of new compounds with tailored properties.

Aromatic Ring Functionalization (e.g., Ethylphenyl Moiety)

The functionalization of the aromatic ring in N-aryl piperidines, such as the ethylphenyl moiety in this compound, is a key strategy for modifying the compound's properties and synthesizing new analogs. While direct functionalization of this specific molecule is not extensively detailed, established methodologies for electrophilic aromatic substitution on N-phenylpiperidine and related structures are applicable. The piperidine ring, being an amine substituent, is an activating group, directing electrophiles to the ortho and para positions of the phenyl ring. However, since the para position is already occupied by the ethyl group, substitutions are expected to occur at the positions ortho to the piperidine nitrogen.

Common functionalization reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: Introduction of a nitro group can be accomplished using standard nitrating agents like nitric acid in sulfuric acid, though conditions must be carefully controlled to avoid oxidation of the piperidine ring.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial to prevent side reactions involving the basic piperidine nitrogen.

Furthermore, the ethyl group itself can be a site for functionalization. For instance, benzylic bromination can occur at the carbon adjacent to the aromatic ring using NBS and a radical initiator like AIBN. This introduces a handle for further synthetic modifications.

Table 1: Potential Aromatic Ring Functionalization Reactions
Reaction TypeTypical ReagentsPotential ProductReference Context
HalogenationN-Bromosuccinimide (NBS), AIBNBromination of the ethyl side chainRadical bromination mechanisms. nih.gov
NitrationHNO₃/H₂SO₄Introduction of NO₂ group on the phenyl ringGeneral electrophilic aromatic substitution.
AcylationAcyl chloride, AlCl₃Introduction of an acyl group on the phenyl ringFriedel-Crafts reactions.

Advanced Synthetic Techniques for Stereochemical Control

The stereochemistry of substituted piperidines is critical for their biological activity. Advanced synthetic techniques are employed to control the three-dimensional arrangement of atoms, particularly when substituents are introduced on the piperidine ring.

The synthesis of chiral piperidines, including analogs of this compound, can be achieved through various stereoselective strategies. These methods aim to produce a single enantiomer or diastereomer in high purity. nih.gov

Key approaches include:

Asymmetric Hydrogenation: The reduction of substituted pyridine precursors is a common method for creating chiral piperidines. nih.gov Using chiral catalysts, typically based on transition metals like iridium, rhodium, or ruthenium with chiral ligands, allows for the enantioselective hydrogenation of the aromatic ring to yield optically active piperidines. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or alkaloids, to construct the piperidine ring. The inherent chirality of the starting material is transferred to the final product.

Diastereoselective Cyclization: Intramolecular cyclization reactions of acyclic precursors can be designed to favor the formation of one diastereomer over others. The stereochemistry of the final product is controlled by the stereocenters present in the acyclic starting material. nih.gov For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov

Table 2: Comparison of Stereoselective Synthesis Methods
MethodPrincipleKey Reagents/CatalystsAdvantagesReference Context
Asymmetric HydrogenationEnantioselective reduction of a prochiral pyridine ring.Chiral Ir, Rh, or Ru catalysts with chiral ligands (e.g., P,N-ligands).High enantioselectivity, direct route from pyridines. nih.govdntb.gov.ua
Chiral Pool SynthesisUse of naturally occurring chiral molecules as starting materials.Amino acids, terpenes, alkaloids.Predictable stereochemistry, access to complex structures. dntb.gov.ua
Diastereoselective CyclizationIntramolecular ring-closure favoring one diastereomer.Gold(I) complexes, chiral magnesium biphosphate.High diastereoselectivity, modular approach. nih.govnih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed.

In piperidine synthesis, chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine can be attached to a precursor molecule. wikipedia.org The steric bulk and defined stereochemistry of the auxiliary block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thus leading to a specific stereoisomer. For example, the alkylation of an enolate derived from a carboxylic acid amide coupled to a pseudoephedrine auxiliary occurs with high diastereoselectivity. wikipedia.org

Catalyst-mediated transformations are also central to stereochemical control. Chiral catalysts, which are themselves enantiomerically pure, create a chiral environment around the reactants. This directs the reaction to proceed along a pathway that forms one enantiomer preferentially. A notable example is the enantioselective δ C-H cyanation of acyclic amines mediated by a chiral copper catalyst, which can be used to construct chiral piperidines. nih.gov This method involves an intramolecular hydrogen atom transfer (HAT) within a radical relay mechanism, where the chiral catalyst controls the stereochemistry of the C-C bond formation. nih.gov

Chemical Reaction Analysis and Mechanistic Investigations

Understanding the reactivity and reaction mechanisms of the piperidine scaffold is essential for designing synthetic routes and predicting product formation.

The piperidine ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. The nitrogen atom itself can also be oxidized.

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). Studies on 1-(4-substituted-phenyl)piperidine N-oxides have shown they can undergo thermal rearrangement to O-arylhydroxylamines, a reaction influenced by the electronic nature of the substituents on the phenyl ring. researchgate.net

α-Carbon Oxidation: The C-H bonds alpha to the piperidine nitrogen are activated towards oxidation. Chemical oxidation using hypervalent iodine reagents can lead to the formation of an N-acyliminium ion intermediate. nih.gov This electrophilic species is highly reactive and can be trapped by various nucleophiles, allowing for the introduction of substituents at the α-position. Atmospheric photo-oxidation initiated by hydroxyl radicals also targets the C-H bonds of the piperidine ring, with abstraction occurring preferentially at the C2 position. acs.org This process can lead to ring-opening products or the formation of tetrahydropyridines. acs.org

Side Chain Oxidation: The ethyl group on the phenyl ring can undergo benzylic oxidation to form a ketone or alcohol under appropriate conditions, for instance, using potassium permanganate or chromium-based reagents.

Mechanistic studies often involve quantum chemistry calculations and kinetic experiments to elucidate the reaction pathways. For instance, the OH-initiated degradation of piperidine has been shown to proceed via hydrogen abstraction, with the branching ratios for abstraction from different positions (N1, C2, C3, C4) being determined experimentally and theoretically. acs.org

Reduction reactions are fundamental for the synthesis of this compound and its derivatives, often starting from more oxidized precursors like pyridines or piperidones.

Reduction of Pyridines: The most direct route to the piperidine core is the hydrogenation of a corresponding substituted pyridine. nih.gov This is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure. For stereoselective reductions, homogeneous catalysts are preferred. nih.gov

Reduction of Piperidones (Lactams): If the synthesis proceeds via a piperidin-4-one intermediate, the ketone functionality can be reduced to a hydroxyl group using hydride reagents like sodium borohydride (NaBH₄). Subsequent conversion of the hydroxyl group to an amine can be accomplished through various methods, including reductive amination. Alternatively, the piperidinone can be converted to an oxime and then reduced to the amine. A more direct approach involves reductive amination of the piperidin-4-one itself.

Reductive Amination: This powerful reaction forms C-N bonds by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. dntb.gov.ua For synthesizing derivatives of this compound, one could perform reductive amination on a piperidin-4-one with an appropriate amine, or on a suitable ketone with this compound itself. Common reducing agents for this purpose include sodium triacetoxyborohydride and sodium cyanoborohydride.

Reduction of Nitriles: Enantioenriched δ-amino nitriles can be cyclized to chiral piperidines using reducing agents like diisobutylaluminium hydride (DIBAL-H). nih.govnih.gov This method involves the reduction of the nitrile to an imine, which then cyclizes via intramolecular attack by the amine.

Table 3: Common Reduction Methods in Piperidine Synthesis
PrecursorReaction TypeTypical Reducing Agent/CatalystProductReference Context
Substituted PyridineHydrogenationH₂, Pd/C or chiral Rh/Ir catalystsSubstituted Piperidine nih.govnih.gov
Piperidin-4-oneReductive AminationAmine, NaBH(OAc)₃Piperidin-4-amine dntb.gov.ua
δ-Amino NitrileReductive CyclizationDIBAL-HChiral Piperidine nih.govnih.gov
Unsaturated PiperidinoneHydrogenation & Lactam ReductionH₂/Catalyst, then LiAlH₄ or similarSubstituted Piperidine nih.gov

Nucleophilic Substitution Patterns of this compound and its Analogs

The primary amine at the 4-position of the piperidine ring in this compound serves as a versatile nucleophile, readily participating in a variety of nucleophilic substitution and addition reactions. This reactivity allows for the facile introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Key transformations include acylation, sulfonylation, urea and thiourea formation, reductive amination, and alkylation.

N-Acylation: The primary amine of this compound and its analogs can be readily acylated using acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for the synthesis of bioactive molecules. For instance, analogs of 4-aminopiperidine have been acylated with various acid chlorides in the presence of a base like potassium carbonate in a solvent such as chloroform to yield a series of amide derivatives researchgate.net. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

N-Sulfonylation: In a similar fashion to acylation, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is crucial in the synthesis of many pharmaceutical compounds. The general method involves reacting the amine with an aryl or alkyl sulfonyl chloride, often in a solvent like tetrahydrofuran with a base such as pyridine or an aqueous solution of potassium carbonate nsf.gov.

Urea and Thiourea Formation: The nucleophilic amine readily attacks the electrophilic carbon of isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. This reaction is typically carried out in an inert solvent and proceeds smoothly to completion.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes and ketones to form secondary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride or through catalytic hydrogenation. A relevant example is the synthesis of N-phenethyl-4-anilinopiperidine, which is prepared by the reductive amination of N-phenethyl-4-piperidone with aniline in an ethanol medium under a hydrogen atmosphere with a Raney Nickel catalyst google.com. This demonstrates the formation of the bond between the piperidine 4-position and a phenylamino group.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control and often leads to a mixture of mono- and di-alkylated products, as well as the potential for the formation of quaternary ammonium salts. The reactivity of the amine nitrogen increases with each alkylation, making subsequent reactions faster nih.gov. However, under carefully controlled conditions, selective mono-alkylation can be achieved. For instance, the nitrogen of a 4-(phenylamino)piperidine derivative has been successfully alkylated with iodoethane in the presence of sodium hydride in hexamethylphosphoric triamide google.com.

The following table summarizes the key nucleophilic substitution patterns observed for this compound and its close analogs, providing examples of reactants, reagents, and the resulting products.

Reaction TypeReactant 1Reactant 2Reagents/ConditionsProduct Type
N-Acylation4-Aminopiperidine analogAcid Chloride (R-COCl)K2CO3, CHCl3Amide
N-SulfonylationPrimary AmineSulfonyl Chloride (R-SO2Cl)Pyridine or K2CO3, THFSulfonamide
Urea FormationPrimary AmineIsocyanate (R-NCO)Inert SolventSubstituted Urea
Reductive AminationN-phenethyl-4-piperidoneAnilineRaney Ni, H2, EthanolSecondary Amine
N-Alkylation4-(phenylamino)piperidine analogIodoethaneNaH, HMPASecondary Amine

This table presents generalized reaction conditions and product types based on analogous chemical transformations.

Structure Activity Relationship Sar Investigations of 1 4 Ethylphenyl Piperidin 4 Amine Derivatives

Systematic Modification and Impact on Receptor Affinity and Selectivity

The 1-phenylpiperidine (B1584701) moiety is a recognized pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system. wikipedia.org The systematic modification of this scaffold is a common strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.

Role of N1 Substituents in Modulating Biological Activity

The substituent at the N1 position of the piperidine (B6355638) ring plays a crucial role in modulating the pharmacological profile of 1-arylpiperidine derivatives. Variations in the size, lipophilicity, and electronic nature of this substituent can significantly influence receptor binding and functional activity.

Research on related 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives has shown that the N-substituent is a key determinant of affinity for sigma receptors. researchgate.net For instance, the replacement of an N-methyl group with a larger N-2-phenylethyl group in pethidine-related compounds has been shown to increase analgesic potency. unodc.org This suggests that the receptor's binding pocket can accommodate and favorably interact with larger, more lipophilic groups at this position.

In the context of 1-(4-Ethylphenyl)piperidin-4-amine, modifying the ethyl group on the phenyl ring could lead to predictable changes in activity. Based on studies of similar compounds, it can be inferred that small alkyl groups on the N1-phenyl ring are often well-tolerated and can contribute to favorable interactions within the receptor binding site.

Table 1: Postulated Impact of N1-Aryl Substituent Modification on Receptor Affinity (Based on Analog Studies)

N1-Aryl SubstituentPostulated Effect on AffinityRationale (Based on Analog Studies)
4-MethylLikely maintained or slightly altered affinitySmall alkyl groups are generally well-tolerated.
4-PropylPotential for increased affinityIncreased lipophilicity may enhance binding.
4-IsopropylMay increase or decrease affinitySteric bulk could either improve or hinder binding pocket fit.
4-tert-ButylLikely decreased affinitySignificant steric hindrance may prevent optimal binding.
4-MethoxyPotentially altered affinity and selectivityThe electron-donating nature and potential for hydrogen bonding can change interactions.
4-ChloroPotentially increased affinityThe electron-withdrawing nature can alter the electronics of the phenyl ring and improve interactions.

Influence of 4-Amino Substitutions on Pharmacological Profiles

The amino group at the 4-position of the piperidine ring is a critical pharmacophoric element. Its basicity and potential for hydrogen bonding are often essential for receptor interaction. Modifications to this group can drastically alter the pharmacological profile of the molecule.

Studies on fentanyl analogs, which share the 4-anilinopiperidine core, demonstrate the importance of the N-acyl group on the 4-amino nitrogen. The nature of this acyl group significantly impacts potency and efficacy. For example, the propionyl group in fentanyl is a key contributor to its high affinity for the mu-opioid receptor.

Furthermore, research on other 4-aminopiperidine (B84694) derivatives has shown that N-alkylation or the introduction of different substituents can modulate activity at various receptors. tandfonline.com For instance, in a series of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones, the nature of the substituent on the piperidine nitrogen influenced antiviral activity. nih.gov

Table 2: Hypothetical Influence of 4-Amino Group Modifications on Pharmacological Profile

4-Amino ModificationPotential Pharmacological ImpactRationale (Based on Analog Studies)
N-MethylationAltered basicity and steric profile, potentially changing receptor selectivity.N-alkylation of amines is a common strategy to fine-tune pharmacological properties. nih.gov
N,N-DimethylationIncreased steric hindrance and loss of hydrogen bond donor capability, likely reducing affinity for receptors where this interaction is crucial.
N-AcetylationNeutralization of basicity and introduction of a hydrogen bond acceptor, could switch from agonist to antagonist activity or alter receptor preference.Acylation of the 4-amino group is a key feature in potent opioids like fentanyl.
N-BenzylationIncreased lipophilicity and steric bulk, potentially enhancing affinity for certain receptor subtypes.

Effects of Aromatic Ring Substituents on Potency

Substituents on the aromatic ring of the 1-phenyl group have a profound effect on the potency and selectivity of 1-arylpiperidine derivatives. These substituents can influence the electronic properties of the ring and its ability to engage in various non-covalent interactions with the receptor.

In a series of mono-substituted 4-phenylpiperidines and -piperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov For example, electron-withdrawing groups can alter the pKa of the piperidine nitrogen, which in turn can affect its interaction with acidic residues in the receptor binding site. Similarly, the size and shape of the substituent can dictate the orientation of the molecule within the binding pocket.

A QSAR study on substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists highlighted the importance of lipophilicity (clogP) and steric factors of the phenyl ring substituents in determining biological activity. nih.gov

Table 3: Predicted Effects of Aromatic Ring Substituents on Potency

Substituent at para-positionPredicted Effect on PotencyRationale (Based on Analog Studies)
Ethyl (parent compound)-Baseline for comparison.
HydrogenLikely reduced potencyThe ethyl group may be providing beneficial hydrophobic interactions.
FluoroPotentially increased potencyThe electron-withdrawing nature can enhance binding interactions.
ChloroPotentially increased potencySimilar to fluoro, can enhance binding through electronic effects.
MethoxyVariable effectsCan increase or decrease potency depending on the specific receptor and binding pocket environment.
NitroLikely decreased potencyThe strong electron-withdrawing nature and steric bulk may be detrimental to binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Parameter Selection and Computational Methodologies

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Common descriptors used in the modeling of piperidine derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Structural descriptors: These relate to the 3D arrangement of the atoms.

Physicochemical descriptors: These include parameters like logP (lipophilicity) and pKa.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and dipole moments.

Spatial descriptors: These describe the shape and volume of the molecule.

Once the descriptors are calculated, various computational methodologies can be employed to build the QSAR model. These include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships between structure and activity.

Predictive Models for Biological Activity

Several QSAR studies on piperidine derivatives have successfully developed predictive models for their biological activity. For example, a QSAR analysis of substituted (S)-phenylpiperidines as dopamine antagonists demonstrated that lipophilicity and steric parameters of the substituents on the phenyl ring were key determinants of their antagonist activity. nih.gov

In another study on mono-substituted 4-phenylpiperidines and -piperazines, PLS regression was used to model their in vivo effects on the dopaminergic system. nih.gov The resulting models provided a comprehensive understanding of the biological response based on the structural properties of the compounds.

While a specific QSAR model for this compound derivatives is not available in the literature, the methodologies and types of descriptors used in these related studies provide a clear roadmap for how such a model could be developed. The goal of such a model would be to predict the receptor affinity and selectivity of novel analogs, thereby guiding the synthesis of more potent and selective compounds.

Table 4: Example of a Generic QSAR Equation for Piperidine Derivatives

Model TypeGeneric EquationKey Descriptors
MLRpIC50 = c0 + c1logP + c2MR + c3*σlogP (lipophilicity), MR (molar refractivity - steric), σ (Hammett constant - electronic)
PLSBiological Activity = f(Descriptor1, Descriptor2, ..., Descriptorn)Combination of topological, electronic, and steric descriptors.

Note: This is a generalized representation. Actual QSAR models would have specific coefficients and a defined set of descriptors.

Conformational Analysis and its Correlation with Activity

The biological activity of this compound derivatives is intricately linked to the conformational preferences of the piperidine ring. This six-membered saturated heterocycle typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to other, higher-energy conformations such as boat or twist-boat forms. The orientation of the substituents on the piperidine ring, described as either axial or equatorial, is of paramount importance.

In the case of 1-aryl-4-aminopiperidine derivatives, the aryl group at the 1-position and the amino group at the 4-position can exist in different spatial relationships. The relative orientation of these groups can significantly impact the molecule's ability to bind to its biological target. For instance, in related 4-phenylpiperidine (B165713) analgesics, it has been observed that a phenyl axial conformation can enhance potency, particularly when a hydroxyl group is present on the phenyl ring. This suggests that the axial orientation may facilitate a more favorable interaction with the receptor binding site.

While specific conformational analysis data for derivatives of this compound is not extensively available in the public domain, the principles derived from the study of analogous structures provide a framework for understanding their structure-activity relationships. It is hypothesized that the biological activity of these derivatives will be highly dependent on the interplay between the piperidine ring conformation and the spatial disposition of the 1-(4-ethylphenyl) and 4-amino substituents.

Compound ClassKey Conformational FeatureCorrelation with Activity
4-Phenylpiperidine AnalgesicsPhenyl axial conformationCan enhance potency, particularly with m-hydroxy substitution.
4-(m-OH-phenyl)piperidinesPhenyl axial conformationFavored by 4-alkyl substituents.
4-Anilidopiperidine AnaloguesMolecular conformation and distance between aromatic ringsCritical for opioid receptor binding affinity.

This table is illustrative and based on findings from related piperidine derivatives, as specific data for this compound derivatives is not available.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Binding Pose Prediction and Interaction Analysis

Predicting the binding pose of 1-(4-Ethylphenyl)piperidin-4-amine within a target's active site is a critical first step in understanding its potential biological activity. Docking algorithms generate various possible conformations of the ligand and position them within the binding pocket of the receptor. These poses are then scored based on factors like intermolecular forces, providing a prediction of the most favorable binding orientation.

Analysis of the predicted binding pose reveals the specific interactions between the ligand and the protein. For instance, studies on similar piperidine (B6355638) derivatives have shown that the piperidine ring and its substituents can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the target protein. The ethylphenyl group, for example, can fit into hydrophobic pockets, while the amine group on the piperidine ring can act as a hydrogen bond donor or acceptor.

Identification of Key Binding Site Residues

Through the analysis of the predicted binding poses, specific amino acid residues within the target's binding site that are crucial for the interaction with this compound can be identified. These key residues are often involved in forming strong and specific interactions that anchor the ligand in the active site.

For example, in studies of related compounds, key interactions often involve hydrogen bonding with polar residues like serine, threonine, or the backbone carbonyls and amides of the protein. nih.gov Hydrophobic residues such as leucine, isoleucine, and valine are also frequently identified as important for accommodating non-polar parts of the ligand, like the ethylphenyl group. Pinpointing these key residues is vital for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. espublisher.comresearchgate.net DFT calculations at levels such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and to determine various electronic properties. researchgate.netdntb.gov.ua

These calculations provide detailed information about the distribution of electrons within the molecule, bond lengths, bond angles, and Mulliken atomic charges. researchgate.netnih.gov The analysis of the electronic structure helps to understand the molecule's stability and the nature of its chemical bonds. For instance, DFT can elucidate the planarity of the phenyl ring and the conformation of the piperidine ring.

HOMO-LUMO Energy Profiling and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO may be distributed over the aromatic system. The calculated HOMO-LUMO gap can be used to predict the molecule's reactivity in various chemical reactions. materialsciencejournal.org

ParameterDescription
HOMO Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons.
LUMO Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons.
Energy Gap The difference in energy between the HOMO and LUMO; a smaller gap often indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netlibretexts.org The MEP map displays the electrostatic potential on the surface of the molecule using a color scale. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, indicating their susceptibility to interaction with nucleophiles. This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-receptor complex, providing insights into the binding affinity and the mechanism of interaction at an atomic level.

While specific MD simulation data for this compound is not present in the reviewed literature, studies on similar piperidine derivatives highlight the typical application of this technique. For instance, research on 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives as dipeptidyl peptidase-4 (DPP4) inhibitors employed MD simulations to validate the stability of the ligand-receptor complex. researchgate.net These simulations confirmed that the most potent compound remained stably bound within the active site of the DPP4 enzyme. researchgate.net

Key parameters are analyzed during MD simulations to determine the stability of a protein-ligand complex. These include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is not undergoing major conformational changes or dissociating from the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify flexible regions of the protein and how ligand binding might affect this flexibility.

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation. Persistent hydrogen bonds are indicative of a stable interaction.

In a hypothetical MD simulation of this compound complexed with a target receptor, one would expect to analyze these parameters to confirm a stable binding mode. The ethylphenyl group would likely engage in hydrophobic interactions, while the piperidine amine could form crucial hydrogen bonds within the active site.

A study on imidazopyridine derivatives provides an example of how MD simulations are used to confirm the stability of a ligand within a target's active site, which is a common practice in computational drug design. researchgate.net Similarly, research on piperazine-substituted naphthoquinone derivatives utilized MD simulations to demonstrate the stability of the compounds within the active site of Poly (ADP-ribose) polymerase-1 (PARP-1). acs.org

Table 1: Illustrative Data from Molecular Dynamics Simulations of Related Piperidine Derivatives

Compound ClassTarget ProteinKey Finding from MD SimulationsReference
4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivativesDPP4The most potent compound demonstrated stability within the active site. researchgate.net
Piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivativesPARP-1Compounds exhibited stable binding profiles within the active site. acs.org
Imidazopyridine derivativesEGFRDerivatives showed stability within the chosen target environment. researchgate.net

In Silico Target Identification and Activity Spectrum Prediction (e.g., PASS, SwissTargetPrediction)

In the early stages of drug discovery, identifying the potential biological targets of a novel compound is a critical step. In silico target prediction tools leverage large databases of known ligand-target interactions and employ machine learning algorithms or similarity searching to predict the likely protein targets and biological activities of a new molecule.

For this compound, while specific predictions from these tools are not published, we can describe the process and potential outcomes based on its structural features and studies of related compounds.

Prediction of Activity Spectra for Substances (PASS) is a software tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large training set of known active compounds. The output is a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi). A high Pa value suggests a high likelihood of exhibiting a particular biological effect.

SwissTargetPrediction is another widely used web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands. The results are presented as a list of potential targets, ranked by their probability of interaction.

Given the structural scaffold of this compound, which combines a substituted phenyl ring with a piperidine-4-amine moiety, these tools would likely predict a range of potential targets. The N-phenylpiperidine core is a common feature in ligands for various receptors, including opioid and sigma receptors. The 4-aminopiperidine (B84694) scaffold is also found in inhibitors of various enzymes and modulators of ion channels. nih.govsigmaaldrich.com

A computational study on piperidine derivatives for their Akt1 inhibitory activity utilized Quantitative Structure-Activity Relationship (QSAR) modeling, which is another in silico technique to predict the activity of new compounds based on their structural properties. nih.gov Furthermore, in silico predictions are often the first step in identifying promising lead compounds, as seen in the development of piperidine derivatives as anti-HIV and anti-TB agents. nih.gov

Table 2: Hypothetical In Silico Target Prediction for this compound

This table illustrates the kind of output one might expect from a tool like SwissTargetPrediction for a compound with the structural features of this compound, based on the known activities of similar molecules.

Predicted Target ClassRationale based on Structural Analogs
G-protein coupled receptors (GPCRs)The N-phenylpiperidine scaffold is a known motif for various GPCRs, including opioid and chemokine receptors.
Ion ChannelsThe piperidine ring is present in many ion channel modulators.
KinasesSubstituted piperidines have been identified as inhibitors of various kinases, such as Akt1. nih.gov
Sigma ReceptorsN-substituted piperidines are a well-established class of sigma receptor ligands. nih.gov

It is important to note that these in silico predictions are probabilistic and require experimental validation to confirm the actual biological activity and target engagement.

Following a comprehensive search for in vitro pharmacological data on the chemical compound "this compound," it has been determined that there is no publicly available scientific literature detailing its specific binding affinities or functional activities at the requested receptor targets.

Searches for this specific compound in relation to opioid, dopamine (B1211576), serotonin (B10506), sigma, and histamine (B1213489) receptors, as well as general G-protein-coupled receptor modulation, did not yield any direct experimental results, such as K_i values or functional assay data. The PubChem database entry for this compound also lacks associated bioassay information. uni.lu

While the search results contain extensive research on structurally related piperidine and piperazine (B1678402) derivatives, the strict requirement to focus solely on "this compound" and the absence of specific data for this molecule make it impossible to generate the requested scientific article. The available literature explores the structure-activity relationships of similar compounds, often highlighting the importance of the piperidine or piperazine core and various substituents for receptor affinity and selectivity. nih.govnih.govacs.orgunisi.it However, this general information cannot be extrapolated to provide the specific, data-driven article requested for "this compound" without violating the content constraints.

Therefore, the requested article cannot be generated due to the lack of specific scientific data for the subject compound.

In Vitro Pharmacological Profiling and Target Interaction Research

Receptor Binding Assays and Affinity Determination

Ion Channel Modulation (e.g., Voltage-Gated Potassium and Calcium Channels, Sodium Channels)

Voltage-gated potassium (Kv) channels, a diverse group of ion channels with 40 members in the human genome, are crucial for various physiological processes, including the repolarization of neurons and the regulation of cell volume and proliferation. nih.gov These channels, composed of four α-subunits, are significant therapeutic targets for a range of conditions, from autoimmune diseases to cardiovascular disorders. nih.gov

While direct modulation of ion channels by 1-(4-ethylphenyl)piperidin-4-amine is not documented, related aminopyridine structures have demonstrated significant activity. For instance, 4-aminopyridine (B3432731) (4-AP) is a well-known broad-spectrum inhibitor of voltage-gated potassium channels. nih.govwikipedia.org It functions by blocking these channels, which leads to the prolongation of action potentials and an increase in neurotransmitter release. wikipedia.org This mechanism of action has led to its clinical use in managing symptoms of multiple sclerosis. wikipedia.orgbiorxiv.org Interestingly, while 4-AP is generally considered an inhibitor, it has been shown to enhance Kv7.4 currents. nih.gov

The family of phenylalkylamines, which shares structural similarities with the core of this compound, includes well-known calcium channel blockers. nih.govdrugbank.com These compounds, such as verapamil, interact with the 1,4-dihydropyridine (B1200194) receptor of calcium channels, although this interaction is complex and not purely competitive. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has been instrumental in the design of inhibitors for a variety of enzymes, demonstrating its versatility as a pharmacophore.

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the regulation of cholinergic neurotransmission. nih.govnih.gov Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Derivatives of the piperidine (B6355638) core, a central feature of this compound, have been extensively investigated as cholinesterase inhibitors. For example, a series of 4-phenethyl-1-propargylpiperidine derivatives have been synthesized and shown to be dual inhibitors of BuChE and monoamine oxidase B. nih.govresearchgate.net Similarly, novel benzamide (B126) derivatives incorporating a piperidine core have been evaluated for their anti-acetylcholinesterase activity. nih.gov Furthermore, 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives have been designed as dual-target inhibitors of both acetylcholinesterase and the serotonin (B10506) transporter. nih.gov These studies highlight the potential of the piperidine moiety in developing multi-target ligands for complex neurological disorders. nih.gov

Proteases are a broad class of enzymes that catalyze the breakdown of proteins and are implicated in numerous pathological conditions, including cancer and viral infections. nih.gov Consequently, protease inhibitors are a significant area of drug development. nih.gov While direct protease inhibition by this compound derivatives is not a primary focus in the available literature, the structural motifs present in this compound are found in molecules targeting proteases. The development of specific inhibitors often involves creating peptide or peptidomimetic structures that can bind to the enzyme's active site. nih.gov

Sphingosine kinases (SphK), particularly isoforms SphK1 and SphK2, are critical enzymes in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P). nih.gov Overexpression of SphK1 is linked to various inflammatory diseases and cancers, making it an attractive therapeutic target. nih.govresearchgate.net

The this compound framework has been a key component in the development of potent and selective SphK inhibitors. Research has led to the identification of several derivatives with significant inhibitory activity. For instance, modifications to the aliphatic tail of known SphK2 inhibitors, incorporating rigid structures, have yielded potent and selective analogues. nih.gov One such study identified a compound, 14c (SLP9101555), as a potent SphK2 inhibitor with a Ki of 90 nM and over 200-fold selectivity over SphK1. nih.gov

Another derivative, RB-005, which is 1-(4-octylphenethyl)piperidin-4-amine, was identified as a selective SphK1 inhibitor with an IC50 of 3.6 µM. nih.gov The selectivity of RB-005 for SphK1 is attributed to the n-octylphenyl group linked to the piperidine nitrogen. nih.gov

Interactive Table of Sphingosine Kinase Inhibitor Activity:

Compound Target Activity (IC50/Ki) Selectivity
RB-005 SphK1 IC50: 3.6 µM nih.gov Selective for SphK1 nih.gov
14c (SLP9101555) SphK2 Ki: 90 nM nih.gov >200-fold over SphK1 nih.gov
VPC96091 SphK1 Ki: 0.10 µM nih.gov 15-fold over SphK2 nih.gov

| SLP7111228 | SphK1 | Ki: 48 nM nih.gov | Selective for SphK1 nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acyl ethanolamines (NAEs), including the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD is a strategy for modulating endocannabinoid signaling. nih.gov

Research in this area has led to the discovery of potent and selective NAPE-PLD inhibitors. For example, through a high-throughput screening campaign, LEI-401 was identified as a brain-active NAPE-PLD inhibitor. nih.gov In living cells, LEI-401 demonstrated dose-dependent inhibition of NAPE-PLD with an IC50 of 0.86 µM. nih.gov While not direct derivatives of this compound, the discovery of small molecule inhibitors for NAPE-PLD highlights the ongoing search for novel chemical scaffolds to target this enzyme.

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are well-validated targets for the development of new antibacterial agents. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of compounds that can target these enzymes. nih.gov The general structure of many NBTIs includes a piperidine moiety as a central linker, underscoring the relevance of the this compound scaffold. nih.gov

In the context of cancer therapy, topoisomerase I is another important target. A novel inhibitor, SW044248, was identified to be selectively toxic for a subset of non-small cell lung cancer cell lines by inhibiting topoisomerase I. nih.gov This demonstrates the therapeutic potential of targeting topoisomerases in various diseases.

Cellular Assays for Functional Activity

Receptor Activation/Inhibition in Transfected Cell Lines

No studies have been published that report on the screening of this compound against a panel of receptors using transfected cell lines. Consequently, there is no data available on its potential agonist or antagonist activity at any specific receptor subtype.

Neurotransmitter Release Modulation

There is no available research on the effects of this compound on the release, uptake, or metabolism of any neurotransmitters.

Cell-Based Efficacy Screening

No studies have been identified that assess the efficacy of this compound in any cell-based screening models, including but not limited to, assays for anticancer activity in specific cancer cell lines.

Preclinical Investigative Biological Activities Non Human Model Based

In Vitro Efficacy Studies in Disease Models (e.g., anti-HCV in cell models)

The 4-aminopiperidine (B84694) (4AP) scaffold, of which 1-(4-Ethylphenyl)piperidin-4-amine is a representative member, has been identified as a promising starting point for the development of novel inhibitors of the Hepatitis C Virus (HCV). nih.gov Initial screening identified a 4AP compound that demonstrated efficacy in the HCV cell culture (HCVcc) assay. nih.gov Further investigation revealed that this class of compounds does not inhibit the virus prior to or during viral replication, but instead targets the assembly and release stages of the HCV life cycle. nih.gov

A key finding from these in vitro studies is the synergistic effect of the 4AP scaffold with existing FDA-approved direct-acting antivirals (DAAs) and other anti-viral compounds. This suggests a potential role for this chemotype in combination therapies, which is a cornerstone of modern HCV treatment. nih.gov No significant in vitro cytotoxicity was observed in these assays, supporting the potential for its use alongside other anti-HCV drugs. nih.gov

In silico studies have also explored piperidine (B6355638) derivatives as anti-HCV agents targeting the NS5B polymerase, a crucial enzyme for viral replication. Computational analysis, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, has been used to identify and design new piperidine-based molecules with enhanced binding affinity for the NS5B polymerase, suggesting another potential mechanism for the anti-HCV activity of this compound class.

Table 1: In Vitro Synergy of a 4-Aminopiperidine Scaffold Compound with Approved Anti-HCV Agents
Combination AgentAgent ClassLevel of Synergy
TelaprevirNS3/4A InhibitorMajor Synergy (+++)
DaclatasvirNS5A InhibitorMajor Synergy (+++)
2'-C-methylcytidineNS5B InhibitorMajor Synergy (+++)
RibavirinBroad-Spectrum AntiviralMajor Synergy (+++)
Cyclosporin ABroad-Spectrum AntiviralMinor Synergy (+)

Data sourced from research on a foundational 4-aminopiperidine chemotype. nih.gov The extent of synergy was defined as: (+++) major synergy; (+) minor synergy.

Exploratory Studies in Animal Models (e.g., analgesia models, bronchoprotection models in guinea pigs, studies in mice for metabolic stability and distribution)

Following promising in vitro results, the 4-aminopiperidine chemotype underwent pharmacokinetic studies in mice. nih.gov These investigations are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. The studies revealed that the 4AP scaffold has favorable liver distribution and a long metabolic half-life. nih.gov Importantly, during these short-term pharmacokinetic studies, no changes in behavior or signs of acute toxicity were observed in the mice. nih.gov While specific studies on this compound in analgesia or bronchoprotection models were not detailed in the reviewed literature, the favorable metabolic profile in mice supports the continued investigation of this compound class for various therapeutic applications. nih.govnih.govnih.gov

Mechanistic Investigations in Animal Tissue or Organ Preparations (e.g., liver microsome stability studies)

Mechanistic studies using animal tissue preparations, such as liver microsomes, are vital for predicting a compound's metabolic fate. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of many drugs. evotec.com

While specific data for this compound in liver microsome stability assays were not available in the reviewed literature, a medicinal chemistry campaign based on the initial 4AP anti-HCV hit focused on improving its in vitro ADME properties. nih.gov This optimization effort led to the development of analogues with increased potency, reduced in vitro toxicity, and improved metabolic stability profiles. nih.gov The general aim of such studies is to measure the rate at which the parent compound is eliminated over time, which can be used to calculate parameters like the metabolic half-life (t1/2) and in vitro intrinsic clearance (CLint). bioduro.comnuvisan.com The successful improvement of these properties for the 4AP chemotype underscores the viability of this scaffold for developing metabolically stable drug candidates. nih.gov

Table 2: Parameters Typically Determined in a Liver Microsome Stability Assay
ParameterDescriptionSignificance
Half-life (t1/2)The time it takes for 50% of the compound to be metabolized.Indicates how quickly the compound is broken down by liver enzymes. protocols.io
Intrinsic Clearance (CLint)A measure of the inherent ability of liver enzymes to metabolize a drug. nuvisan.comUsed to predict in vivo hepatic clearance and potential for drug-drug interactions. nuvisan.com
% Compound RemainingThe percentage of the initial compound left at various time points. bioduro.comProvides a direct measure of the rate of metabolism.

This table describes the general outputs of liver microsomal stability assays, which have been used to guide the optimization of the 4-aminopiperidine scaffold. nih.govevotec.com

Exploration of Neurobiological and Anti-inflammatory Properties

The piperidine scaffold is a well-established pharmacophore in neurobiology and is present in numerous compounds with activity on the central nervous system. nih.gov Similarly, derivatives of the related piperidin-4-one structure have been reported to possess anti-inflammatory and analgesic properties. nih.gov For example, certain novel piperidin-4-one imine derivatives have been shown to exhibit both antioxidant and anti-inflammatory activity in in-vitro assays, such as the DPPH radical scavenging assay and protein denaturation methods. nih.gov Other distinct piperazine (B1678402) derivatives have demonstrated anti-nociceptive and anti-inflammatory effects in animal models like the formalin test, with mechanisms potentially involving the serotonergic pathway. nih.gov Despite the prevalence of the piperidine core in compounds with these activities, specific investigations into the neurobiological or anti-inflammatory properties of this compound were not identified in the searched literature.

Advanced Medicinal Chemistry and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to a biological target. nih.govnih.gov These initial hits, often with weak affinity, are then grown or linked to generate more potent lead compounds. nih.govastx.com The 1-(4-ethylphenyl)piperidin-4-amine scaffold itself can be considered a collection of fragments—the piperidine (B6355638), the ethylphenyl group, and the amino group—each contributing to potential target interactions.

The piperidine ring, a common motif in approved drugs, provides a three-dimensional structure that can be explored for optimal target engagement. rsc.orgarizona.eduenamine.net FBDD campaigns often utilize libraries of diverse fragments, and piperidine-containing fragments are valuable due to their favorable physicochemical properties and synthetic tractability. nih.govacs.org The ethylphenyl moiety offers a lipophilic region that can be modified to enhance binding affinity and selectivity. The primary amine on the piperidine ring provides a key interaction point, often forming hydrogen bonds or salt bridges with the target protein. blumberginstitute.org

A typical FBDD workflow involving a scaffold like this compound would involve:

Fragment Screening: A library of fragments, including those containing piperidine and substituted phenyl rings, would be screened against the target of interest using biophysical techniques like NMR spectroscopy or surface plasmon resonance. nih.gov

Hit Identification and Validation: Fragments demonstrating binding are identified and their interaction with the target is validated, often through X-ray crystallography to understand the binding mode. nih.gov

Fragment Elaboration: Once a fragment hit is confirmed, synthetic chemistry is employed to "grow" the fragment by adding functional groups that can occupy adjacent pockets of the binding site, guided by the structural information. nih.govastx.comacs.org For instance, the ethyl group on the phenyl ring or positions on the piperidine ring could be extended to pick up additional interactions.

The use of 3D fragments is increasingly recognized as a way to explore chemical space more effectively than traditional, flatter aromatic fragments. nih.govrsc.org The non-planar nature of the piperidine ring in this compound makes it an excellent starting point for generating 3D fragments. rsc.orgnih.gov

Lead Optimization Techniques

Once an initial lead compound is identified, lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. Several strategies are employed to refine molecules based on the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of the original lead. niper.gov.inresearchgate.net This can be crucial for escaping patent-protected chemical space or for improving undesirable properties of the initial scaffold. niper.gov.in For the this compound core, scaffold hopping could involve replacing the piperidine ring with other cyclic amines or heterocyclic systems. researchgate.netenamine.net

Table 1: Potential Scaffold Hops for the Piperidine Ring

Original ScaffoldHopped ScaffoldRationale
PiperidinePyrrolidineAlters ring size and conformational flexibility. acs.org
PiperidineAzetidineIntroduces ring strain and different vector projections. acs.org
PiperidineMorpholineIntroduces a heteroatom to modify polarity and hydrogen bonding capacity. acs.org
PiperidineSpirocyclic aminesIncreases three-dimensionality and can improve metabolic stability. enamine.net

Design of Bivalent Ligands and Hybrid Molecules

Bivalent ligands are molecules that contain two pharmacophoric units connected by a linker. This approach can lead to a significant increase in binding affinity and selectivity by allowing the ligand to interact with two binding sites on a target or two different targets simultaneously. researchgate.netnih.gov Starting with the this compound scaffold, a bivalent ligand could be designed by linking two of these units together. The length and nature of the linker are critical for achieving optimal binding. nih.gov

Hybrid molecules, on the other hand, combine pharmacophores from two different drugs or lead compounds into a single molecule. This strategy aims to create a dual-acting agent that can modulate multiple targets involved in a disease pathway. For instance, the this compound core could be linked to another pharmacophore known to interact with a different but complementary target. The design of such molecules requires careful consideration of the spatial orientation of the two pharmacophores to ensure they can still effectively bind to their respective targets. researchgate.net

Optimization of Potency, Selectivity, and Biological Stability

A key focus of lead optimization is to enhance the potency of the compound, meaning it can elicit a biological response at a lower concentration. This is often achieved by systematically modifying the structure to improve its fit and interactions with the target binding site. For derivatives of this compound, this could involve exploring different substituents on the phenyl ring or the piperidine ring to maximize favorable interactions. nih.gov

Selectivity is another critical parameter, ensuring that the drug candidate interacts primarily with its intended target and not with other related proteins, which could lead to off-target side effects. nih.gov Achieving selectivity can be accomplished by exploiting subtle differences in the binding pockets of related proteins. For example, introducing bulky substituents that are accommodated by the target's binding site but clash with the binding sites of off-target proteins can enhance selectivity.

Biological stability, particularly metabolic stability, is crucial for ensuring a drug has a sufficiently long half-life in the body to be effective. psu.eduresearchgate.net The this compound scaffold may be susceptible to metabolism at several positions, including the ethyl group and the aromatic ring. nih.gov Strategies to improve metabolic stability include:

Introducing electron-withdrawing groups: This can deactivate the aromatic ring to prevent oxidation. pressbooks.pub

Blocking metabolic sites: Introducing bulky groups or replacing hydrogen with deuterium (B1214612) at metabolically labile positions can hinder enzymatic degradation. psu.edunih.gov

Modifying the piperidine ring: Alterations to the piperidine ring can influence its metabolic profile. nih.gov

Table 2: Strategies to Improve Metabolic Stability

StrategyExample Modification on this compoundExpected Outcome
Aromatic Ring DeactivationIntroduction of a fluorine or trifluoromethyl group on the phenyl ring.Reduced susceptibility to CYP450-mediated oxidation. pressbooks.pub
Metabolic BlockingReplacing the ethyl group with a tert-butyl group.Steric hindrance prevents oxidation at that position. psu.edu
DeuterationReplacing hydrogens on the ethyl group with deuterium.Slows the rate of metabolic cleavage due to the kinetic isotope effect. nih.gov
Ring ModificationReplacing the piperidine with a more stable heterocyclic ring.Can alter the sites of metabolism. nih.gov

Prodrug Design and Delivery Considerations

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov The prodrug approach is often used to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.govnih.gov For a compound like this compound, which contains a primary amine, several prodrug strategies could be employed.

The primary amine of the piperidin-4-amine moiety can be temporarily masked with a cleavable promoiety. For example, forming an amide or a carbamate (B1207046) linkage with a carrier molecule can improve its physicochemical properties. nih.gov These linkages are designed to be cleaved by enzymes in the body, such as esterases or amidases, to release the active parent drug.

Another strategy involves attaching a water-soluble group, such as a phosphate (B84403) or an amino acid, to the molecule to enhance its aqueous solubility for intravenous administration. nih.gov For oral delivery, a prodrug might be designed to improve absorption from the gastrointestinal tract. This could involve attaching a lipophilic promoiety to increase membrane permeability.

Challenges and Methodological Considerations in Drug Discovery Research

The discovery and development of new drugs based on the this compound scaffold are not without challenges. A significant hurdle is achieving the desired balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. niper.gov.in Often, improving one property can have a detrimental effect on another. For example, increasing lipophilicity to enhance potency might lead to decreased solubility and increased metabolic clearance. psu.edu

Methodological considerations are crucial for navigating these challenges. High-throughput screening (HTS) can rapidly identify initial hits, but these often require substantial optimization. nih.gov Structure-based drug design, which relies on the 3D structure of the target protein, is an invaluable tool for guiding the rational design of more potent and selective compounds. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, can help prioritize compounds for synthesis and predict their binding modes and properties. nih.gov

Furthermore, early assessment of metabolic stability using in vitro assays with liver microsomes or hepatocytes is essential to identify potential metabolic liabilities early in the discovery process. psu.edunih.gov The use of sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), is critical for characterizing metabolites and understanding the metabolic pathways of drug candidates. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Piperidine-4-amine Derivatives

The piperidine (B6355638) ring is a cornerstone of many pharmaceuticals, making the development of efficient and diverse synthetic routes a perpetual goal in medicinal chemistry. mdpi.com While established methods for creating 4-aminopiperidine (B84694) derivatives exist, future research will likely focus on more sophisticated and stereoselective syntheses. researchgate.netnih.gov

Key areas for exploration include:

Asymmetric Synthesis: Developing methods that allow for the precise control of stereochemistry is crucial, as different enantiomers or diastereomers of a compound can have vastly different biological activities and safety profiles. nih.gov Future work could build on existing diastereoselective syntheses of substituted piperidines to create chiral pools of 1-(4-ethylphenyl)piperidin-4-amine analogs. researchgate.net

Catalyst-Driven Reactions: The use of novel catalysts, such as gold, palladium, or ruthenium complexes, can open new pathways for piperidine synthesis, including oxidative amination and hydrogenation of substituted pyridines under milder conditions. mdpi.comnih.gov Research into nanomagnetite catalysts and copper-catalyzed coupling reactions also presents promising avenues for creating complex derivatives. ajchem-a.com

Flow Chemistry and Process Amplification: Current synthetic methods often face challenges in scalability and safety (e.g., risk of explosion with certain reagents). google.com The application of flow chemistry could enable safer, more efficient, and scalable production of these derivatives, which is essential for advancing promising candidates toward clinical trials.

Combinatorial Chemistry: Generating large libraries of analogs around the this compound core is key to exploring the structure-activity relationship (SAR). Future efforts could employ combinatorial approaches, facilitated by robust synthetic methods like reductive amination followed by coupling with diverse electrophiles, to rapidly produce a wide range of compounds for screening. nih.gov

A summary of potential synthetic strategies is presented below.

Synthetic StrategyFocus AreaPotential Advantage
Asymmetric SynthesisStereoselective controlIsolation of potent and safer stereoisomers
Advanced CatalysisUse of novel metal catalysts (Au, Pd, Ru)Milder reaction conditions, novel transformations
Flow ChemistryContinuous processingImproved safety, scalability, and efficiency
Combinatorial SynthesisLibrary generationRapid exploration of structure-activity relationships

Deeper Mechanistic Understanding of Receptor/Enzyme Interactions

While derivatives of the 4-aminopiperidine scaffold are known to interact with a range of biological targets, a deep, molecular-level understanding of these interactions is often lacking. Future research must move beyond simple affinity measurements to elucidate the precise binding modes and functional consequences of these interactions.

Promising research directions include:

High-Resolution Structural Biology: Obtaining crystal structures or cryo-electron microscopy (cryo-EM) structures of this compound analogs bound to their target proteins (e.g., kinases, GPCRs, viral proteins) would provide invaluable insights. This structural information can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that are critical for activity.

Computational Modeling and Simulation: Molecular dynamics (MD) simulations can complement static structural data by revealing the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can help predict binding affinities, understand the energetic drivers of binding, and rationalize the effects of structural modifications on potency and selectivity.

Biophysical Techniques: Employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic and thermodynamic data about the binding event. This information is crucial for building a comprehensive picture of the molecular recognition process. For instance, such studies could clarify the mechanism by which derivatives inhibit targets like the HIV reverse transcriptase or the vesicular monoamine transporter-2 (VMAT2). nih.govnih.gov

Exploration of New Biological Targets for the this compound Scaffold

The versatility of the 4-aminopiperidine scaffold has been demonstrated through its activity against a diverse set of biological targets, including the hepatitis C virus (HCV), the NLRP3 inflammasome, and various kinases. nih.govmdpi.comresearchgate.net This proven adaptability suggests that the this compound core could be a privileged scaffold for hitting novel and challenging biological targets.

Future exploratory efforts could focus on:

Kinase Inhibitors: The p21-activated kinase 4 (PAK4) has been identified as a target for related scaffolds. researchgate.net A systematic screening of this compound derivatives against a broad panel of kinases could uncover new inhibitors for oncology, immunology, or neurology.

Ion Channel Modulators: The piperidine moiety is present in many known ion channel modulators. Exploring the activity of this scaffold on various ion channels (e.g., sodium, potassium, calcium channels) could lead to new treatments for cardiovascular or neurological disorders.

Protein-Protein Interaction (PPI) Modulators: The development of small molecules that can disrupt or stabilize protein-protein interactions is a major goal in drug discovery. nih.gov The this compound scaffold could serve as a starting point for designing molecules that interfere with PPIs implicated in diseases like cancer.

Neurotransmitter Transporters: Given the activity of related compounds on VMAT2, a systematic investigation into other neurotransmitter transporters (e.g., for dopamine (B1211576), serotonin (B10506), norepinephrine) could yield novel therapeutics for psychiatric and neurodegenerative disorders. nih.gov

A table of potential new target classes is provided below.

Target ClassTherapeutic AreaRationale
KinomeOncology, ImmunologyProven activity of related scaffolds against PAK4. researchgate.net
Ion ChannelsNeurology, CardiologyPiperidine is a common motif in ion channel modulators.
Protein-Protein InteractionsOncology, Infectious DiseaseVersatile scaffold for designing molecules to fit complex interfaces. nih.gov
Neurotransmitter TransportersPsychiatry, NeurologyKnown activity of similar structures on VMAT2. nih.gov

Application of Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives is no exception. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. researchgate.net

Future applications in this area include:

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from the ground up that possess desired properties. nih.govcrimsonpublishers.com These models could be trained on existing piperidine-4-amine data to generate new, synthesizable analogs with high predicted activity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling (QSAR/QSPR): AI and ML algorithms like random forests (RF) and support vector machines (SVM) can be used to build highly accurate Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov These models can predict the biological activity, toxicity, and physicochemical properties of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis.

Target Prediction and Polypharmacology: AI tools can predict potential new biological targets for the this compound scaffold by analyzing its structural features and comparing them to known ligands for a wide range of proteins. crimsonpublishers.com This can also help predict and understand polypharmacology (the ability of a drug to interact with multiple targets), which can be leveraged for therapeutic benefit or flagged as a potential liability.

Collaborative Research Opportunities and Interdisciplinary Approaches

Advancing the this compound scaffold from a chemical curiosity to a clinical candidate will require a concerted effort across multiple scientific disciplines. Fostering collaboration between different research groups and institutions is paramount.

Key opportunities for interdisciplinary research include:

Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic research and target discovery, and pharmaceutical companies, which have expertise in drug development and clinical trials, can accelerate the translation of promising findings.

Chemistry-Biology-Informatics Consortia: The challenges in modern drug discovery necessitate a team-science approach. Integrating the skills of synthetic chemists (to make the molecules), biologists (to test their function), and computational scientists (to model and predict their behavior) is essential. nih.gov Organizations that facilitate such interactions will be crucial. spectrochem.in

Open Science Initiatives: Sharing data, chemical probes, and research findings through open science platforms can prevent the duplication of effort and stimulate new research directions. Making well-characterized derivatives of this compound available to the broader scientific community could catalyze the discovery of new applications and biological targets.

By pursuing these future research directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use fume hoods for synthesis/purification. PPE (gloves, goggles) is mandatory. Treat as potentially toxic—acute toxicity testing (OECD 423) in rodents precedes in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.